molecular formula C8H5BrN2O2S B14038719 3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid

3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B14038719
M. Wt: 273.11 g/mol
InChI Key: BLWMQEWCVSGNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with amino and bromine groups at the 3 and 5 positions, respectively, and a carboxylic acid group at the 2 position. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of thieno[3,2-b]pyridine-2-carboxylic acid followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thienopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity by forming hydrogen bonds and hydrophobic interactions. This inhibition can lead to the modulation of various cellular pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine-2-carboxylic acid: Lacks the amino and bromine substitutions.

    3-Amino-5-chlorothieno[3,2-b]pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    5-Bromo-2-thiophenecarboxylic acid: Similar bromine substitution but lacks the pyridine ring.

Uniqueness

3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds and materials .

Properties

Molecular Formula

C8H5BrN2O2S

Molecular Weight

273.11 g/mol

IUPAC Name

3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2S/c9-4-2-1-3-6(11-4)5(10)7(14-3)8(12)13/h1-2H,10H2,(H,12,13)

InChI Key

BLWMQEWCVSGNTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1SC(=C2N)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.